1-amino-N-butylcyclopropane-1-carboxamide
Description
Significance of Cyclopropane (B1198618) Core in Organic Synthesis
The cyclopropane ring, with its inherent 27.5 kcal/mol of ring strain, is a unique and valuable structural unit in organic chemistry. unl.pt This strain, a consequence of its compressed C-C-C bond angles (60° instead of the ideal 109.5° for sp³ hybridized carbons), results in unusual bonding, often described as having partial double-bond character. unl.pt This feature makes the cyclopropane moiety a versatile building block for synthetic chemists.
Cyclopropanation, the process of forming a cyclopropane ring, is a fundamental reaction used in the creation of complex molecules, pharmaceuticals, and natural products. numberanalytics.comnumberanalytics.com The inclusion of a cyclopropane ring can significantly alter a molecule's chemical and biological properties. numberanalytics.com Many biologically active compounds, including antibiotics and antiviral agents, contain this motif. numberanalytics.comresearchgate.net The rigid conformation of the cyclopropane ring can also be exploited to enhance binding affinity to biological targets, improve metabolic stability, and increase permeability across biological membranes. nih.gov The development of stereoselective cyclopropanation reactions has been a significant advancement, allowing for precise control over the three-dimensional structure of chiral molecules. fiveable.meacs.org
Role of Amide Functionality in Chemical Structures
The amide functional group is one of the most important in organic chemistry and biochemistry. organicchemexplained.com It consists of a carbonyl group linked to a nitrogen atom and is formed chemically through the dehydration reaction of a carboxylic acid and an amine. organicchemexplained.com Once formed, the amide bond is notably stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts partial double-bond character to the C-N bond. solubilityofthings.com
This stability makes amides a reliable and common feature in many pharmaceuticals, where they contribute to the drug's structure, function, and pharmacokinetic properties. numberanalytics.comdiplomatacomercial.com Amides are less reactive to hydrolysis than other carbonyl derivatives like esters, a property advantageous for the metabolic stability of drugs. organicchemexplained.com Furthermore, the ability of primary and secondary amides to act as both hydrogen bond donors and acceptors gives them distinctive physical properties, such as high boiling points and solubility in polar solvents. solubilityofthings.com This hydrogen bonding capability is critical for the structure and function of proteins, where the amide linkages are known as peptide bonds and form the backbone of these essential biomolecules. organicchemexplained.comlibretexts.org
| Property | Description | Significance |
|---|---|---|
| Structure | A carbonyl group (C=O) bonded to a nitrogen atom (NR'R''). numberanalytics.com | Forms the basis of its chemical and physical behavior. |
| Stability | High stability due to resonance between the nitrogen lone pair and the carbonyl group. solubilityofthings.com | Contributes to the durability of proteins and the metabolic stability of many drugs. organicchemexplained.com |
| Reactivity | Relatively unreactive to nucleophilic acyl substitution but can be hydrolyzed under strong acidic or basic conditions or reduced to amines. numberanalytics.comlibretexts.org | Allows for its use as a stable linker in complex molecules while still permitting synthetic modification. solubilityofthings.com |
| Hydrogen Bonding | Primary and secondary amides can act as both H-bond donors (N-H) and acceptors (C=O). solubilityofthings.com | Crucial for protein secondary structure (α-helices, β-sheets) and influences drug-receptor interactions and physical properties. solubilityofthings.comlibretexts.org |
| Acidity/Basicity | Generally considered a neutral functional group, in contrast to its acidic (carboxylic acid) and basic (amine) precursors. organicchemexplained.com | The nitrogen is non-basic due to the delocalization of its lone pair into the carbonyl system. organicchemexplained.com |
Historical Context of Cyclopropane Carboxamide Research
The study of cyclopropane-containing compounds has a rich history. Initially investigated in the early 20th century, cyclopropane itself gained fame as an effective anesthetic, though its high flammability eventually limited its clinical use. nih.gov This early research sparked interest in the chemical properties of the three-membered ring.
The synthetic utility of cyclopropanes grew with the development of cyclopropanation reactions. numberanalytics.com In parallel, the importance of the amide bond in biology and medicine was well-established. The convergence of these fields led to research into molecules that incorporate both features. A significant area of this research has been on cyclopropane-containing amino acids, such as 1-aminocyclopropanecarboxylic acid (ACC), which is a key intermediate in the biosynthesis of ethylene (B1197577) in plants. researchgate.netnih.gov The synthesis of cyclopropylamines and their derivatives became an important goal, as these motifs are found in numerous biologically active compounds. clockss.org Methods were developed to create cyclopropane carboxamides, often as a way to build more complex molecular architectures or to explore structure-activity relationships in medicinal chemistry. nih.gov Research has demonstrated that adding a carboxamide functional group to a molecular template can significantly improve binding affinity to biological targets, such as enzymes. unl.pt
Overview of Research Trajectories for Strained Ring Systems
Modern chemical research continues to find innovative uses for strained ring systems like cyclopropane. A major research trajectory involves using the inherent ring strain as a thermodynamic driving force for chemical reactions. nih.govnih.gov The cleavage of a strained C-C bond can initiate transformations that lead to more complex, sp³-rich ring systems that are difficult to synthesize through other methods. nih.gov
Catalysis plays a central role in this field, with significant efforts directed toward the transition-metal-catalyzed activation of C-C bonds in strained rings. bris.ac.ukrsc.org These methods allow for the precise and often enantioselective construction of valuable molecular scaffolds. bris.ac.uk This research aligns with a broader trend in medicinal chemistry known as "escaping flatland," which advocates for the synthesis of more three-dimensional, non-planar molecules. nih.gov Strained rings are ideal starting points for this endeavor, as their reactions often generate complex, saturated carbocyclic systems. nih.gov The development of formal cycloadditions driven by the opening of strained rings is an active area of investigation, providing new pathways to valuable and functionally decorated molecules. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-amino-N-butylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-2-3-6-10-7(11)8(9)4-5-8/h2-6,9H2,1H3,(H,10,11) |
InChI Key |
UWOUDCRFQIBIEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1(CC1)N |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Analysis
Spectroscopic Characterization Beyond Basic Identification
Standard spectroscopic methods can confirm the presence of functional groups, but a deeper understanding necessitates more sophisticated approaches.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and understanding the molecule's covalent framework. Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings within the butyl group and the cyclopropane (B1198618) ring. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons to their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H correlations, which are crucial for connecting the quaternary C1 carbon to the protons of the amino group, the cyclopropane ring, and the amide fragment. ipb.ptresearchgate.net
The peculiar electronic environment of the cyclopropane ring, often described as having "σ-aromaticity," results in characteristic upfield chemical shifts for its protons and carbons compared to other cycloalkanes. researchgate.netdtic.mil
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-amino-N-butylcyclopropane-1-carboxamide
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C1 (Quaternary) | - | ~35-45 | H on C2/C3, NH₂, Amide NH |
| C2/C3 (CH₂) | ~0.5-1.0 | ~10-20 | H on C1 (if present), H on C2/C3 |
| Amide (C=O) | - | ~170-180 | Amide NH, Butyl α-CH₂ |
| Amide (NH) | ~7.5-8.5 | - | Butyl α-CH₂, Amide C=O |
| Amino (NH₂) | ~1.5-2.5 | - | H on C2/C3, C1 |
| Butyl (α-CH₂) | ~3.1-3.3 | ~38-40 | Amide NH, Butyl β-CH₂ |
| Butyl (β-CH₂) | ~1.4-1.6 | ~30-32 | Butyl α-CH₂, Butyl γ-CH₂ |
| Butyl (γ-CH₂) | ~1.3-1.5 | ~19-21 | Butyl β-CH₂, Butyl δ-CH₃ |
Note: Predicted values are based on typical shifts for similar functional groups.
For conformational analysis, particularly in the solid state, ¹⁴N and ¹⁵N solid-state NMR (ssNMR) would be highly informative. ipb.ptwiley.com By measuring quadrupolar coupling constants and chemical shift anisotropy tensors, ssNMR can provide detailed insights into the local environment of the nitrogen atoms in the amino and amide groups, reflecting the molecule's specific conformation and hydrogen-bonding arrangements within a crystal lattice. wiley.com
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the precise molecular formula (C₈H₁₆N₂O). This capability is critical for distinguishing the target compound from any potential impurities or isomers with the same nominal mass.
Furthermore, tandem mass spectrometry (MS/MS) experiments performed on a high-resolution instrument can differentiate structural isomers. Through controlled fragmentation of the parent ion, a unique fragmentation pattern is generated. For this compound, key fragmentation pathways would include the loss of the butyl group, cleavage of the amide bond, and opening of the cyclopropane ring. Analyzing the exact masses of these fragment ions allows for the unambiguous identification of the compound's structural components, distinguishing it from isomers such as N-cyclopropyl-pentanamide or 1-amino-N-isobutylcyclopropane-1-carboxamide. mdpi.com
Table 2: Predicted HRMS Data and Key Fragments
| Ion | Predicted m/z (Monoisotopic) | Description |
|---|---|---|
| [M+H]⁺ | 157.13354 | Protonated parent molecule |
| [M+Na]⁺ | 179.11548 | Sodiated parent molecule |
| [M-NH₃+H]⁺ | 140.10700 | Loss of ammonia (B1221849) from parent |
| [M-C₄H₉+H]⁺ | 100.06039 | Loss of butyl group |
Note: m/z values are calculated for the specified elemental compositions.
The C1 carbon of the cyclopropane ring is a stereocenter, meaning this compound exists as a pair of enantiomers. Chiroptical techniques are essential for analyzing the stereochemical composition of a sample. Electronic Circular Dichroism (ECD) is a powerful method for this purpose. nih.govencyclopedia.pub ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub
The two enantiomers of this compound would produce ECD spectra that are perfect mirror images of each other, exhibiting opposite signs of ellipticity at the same wavelengths. This allows not only for the determination of the absolute configuration (by comparing experimental spectra to theoretical calculations) but also for the precise measurement of enantiomeric purity or enantiomeric excess (ee). nih.govresearchgate.net The magnitude of the ECD signal is proportional to the concentration difference between the two enantiomers, providing a more direct measure of chiral purity than traditional optical rotation in some cases. chromatographytoday.com
X-ray Crystallography of this compound and its Derivatives
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles.
An X-ray crystal structure would reveal the precise solid-state conformation of this compound. The cyclopropane ring itself is conformationally rigid and planar due to severe angle strain. libretexts.org The key conformational variables would be the torsion angles involving the substituents on the C1 carbon. This includes the rotation around the C1-C(O) bond and the C1-N bond, which would define the relative positioning of the amino and N-butylcarboxamide groups. Additionally, the conformation of the flexible n-butyl chain would be determined, showing how it arranges itself to optimize packing in the crystal.
Table 3: Expected Key Torsion Angles from X-ray Crystallography
| Torsion Angle | Description | Expected Value Range (°) |
|---|---|---|
| N(amino)-C1-C(O)-N(amide) | Defines relative position of amino and amide groups | Varies depending on packing/H-bonding |
| C1-C(O)-N(amide)-C(butyl) | Defines planarity of the amide bond | ~180° (trans) |
| C(O)-N(amide)-Cα-Cβ | Conformation of the butyl chain | ~180° (anti) or ±60° (gauche) |
The crystal structure also elucidates the network of intermolecular interactions that govern how the molecules pack together. For this compound, hydrogen bonding is expected to be a dominant interaction. The primary amine (-NH₂) and the amide N-H group are both hydrogen bond donors, while the amide carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions would likely lead to the formation of well-defined supramolecular structures, such as one-dimensional chains or two-dimensional sheets within the crystal lattice. The n-butyl groups and cyclopropane rings would engage in weaker van der Waals interactions, filling the space between the hydrogen-bonded networks.
Stereochemical Assignment Methodologies
The determination of the absolute stereochemistry of chiral molecules such as this compound is a critical aspect of its chemical characterization, particularly in contexts where biological activity is concerned. The presence of a quaternary stereocenter at the C1 position of the cyclopropane ring means that the compound can exist as two non-superimposable mirror images, or enantiomers. The elucidation of which enantiomer is present, or the ratio of the two in a racemic mixture, requires specialized analytical techniques. The following sections detail established methodologies that are applicable for assigning the absolute configuration of this and structurally related compounds.
Derivatization for Absolute Configuration Determination
When a direct correlation to a known standard is not feasible, derivatization with a chiral agent is a powerful alternative for determining the absolute configuration. This method involves reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be distinguished and separated by standard chromatographic or spectroscopic techniques, such as NMR spectroscopy or HPLC. libretexts.org
For a primary amine like this compound, a variety of CDAs are available. A common example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acid chloride, which reacts with the amino group to form diastereomeric amides. butlerov.com The resulting diastereomers will exhibit different chemical shifts in ¹H or ¹⁹F NMR spectroscopy. By analyzing these differences and applying Mosher's model, the absolute configuration of the original amine can be determined.
Another approach involves the use of non-chiral derivatizing agents in combination with a chiral environment. For instance, the amine can be acetylated with a deuterated acetyl chloride (acetyl-d3 chloride) and the resulting amide analyzed by deuterium (B1214612) (²H) NMR spectroscopy in a chiral solvent. researchgate.netnih.gov The different interactions of the enantiomeric derivatives with the chiral solvent lead to distinct signals, allowing for both the determination of enantiomeric excess and the assignment of absolute configuration based on empirical rules. researchgate.net
The following table illustrates the kind of data that might be obtained from an NMR analysis of diastereomeric derivatives.
Table 2: Hypothetical ¹⁹F NMR Data for Diastereomers of this compound reacted with (R)-Mosher's Acid Chloride
| Diastereomer | Chemical Shift (δ, ppm) |
| (R,R)-diastereomer | -71.5 |
| (S,R)-diastereomer | -71.8 |
The distinct chemical shifts of the trifluoromethyl group in the two diastereomers would allow for their differentiation and quantification. The relative shielding or deshielding of protons near the newly formed chiral center, when analyzed according to established models, would lead to the assignment of the absolute configuration of the original enantiomers of this compound.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and the resulting molecular geometry.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying the various possible conformations and isomers of 1-amino-N-butylcyclopropane-1-carboxamide.
The flexibility of the N-butyl group and the potential for rotation around the C-C and C-N bonds mean that multiple low-energy conformations exist. DFT calculations can be used to optimize the geometry of these different conformers and determine their relative energies. This helps identify the most stable structures the molecule is likely to adopt. Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles. For instance, studies on related cyclopropane (B1198618) derivatives have used DFT to explore how substituents affect the geometry of the strained three-membered ring. acs.org In the context of the enzymatic conversion of the parent compound ACC, DFT has been instrumental in modeling the substrate's binding and conformation within the enzyme's active site. nih.govresearchgate.net
Below is a representative table of calculated geometric parameters for two hypothetical conformers of this compound, illustrating the type of data generated from DFT studies.
| Parameter | Conformer A (Extended Butyl Chain) | Conformer B (Folded Butyl Chain) |
| C1-C2 Bond Length (Å) | 1.51 | 1.52 |
| C-N (Amide) Bond Length (Å) | 1.35 | 1.35 |
| C-N (Amine) Bond Length (Å) | 1.47 | 1.48 |
| C-C-C Angle (°) (Ring) | ~60 | ~60 |
| N-C-C=O Dihedral Angle (°) | 178 | -65 |
| Relative Energy (kcal/mol) | 0.00 | +1.85 |
| Note: This data is illustrative and based on typical values for similar functional groups. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. These methods are particularly valuable for studying systems with unusual electronic structures, such as the highly strained cyclopropane ring. acs.org
The cyclopropane ring forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. libretexts.orglibretexts.org This creates substantial angle strain and results in "bent" or "banana" bonds, where the electron density of the C-C bonds is located outside the internuclear axis. Ab initio calculations can accurately model this electron distribution, providing insights into the ring's stability and reactivity. acs.org The strain energy of cyclopropane is considerably high compared to other cycloalkanes, which is a key factor in its chemical behavior, particularly its propensity for ring-opening reactions. masterorganicchemistry.comkhanacademy.org Studies have shown that substituents can either increase or decrease this strain energy. acs.org
The following table compares the strain energies of several cycloalkanes, highlighting the unique instability of the three-membered ring.
| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |
| Cyclopropane | 3 | 27.6 masterorganicchemistry.com |
| Cyclobutane | 4 | 26.3 masterorganicchemistry.com |
| Cyclopentane | 5 | 6.2 |
| Cyclohexane | 6 | 0.1 |
| Source: Data derived from heats of combustion. libretexts.orgmasterorganicchemistry.com |
Mechanistic Investigations through Computational Modeling
Computational modeling is a critical tool for mapping out potential reaction pathways for a molecule. By simulating the interactions and energy changes as reactants transform into products, these models can predict reaction feasibility, identify intermediates, and characterize the transition states that govern reaction rates.
A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. Identifying the structure and energy of the transition state is crucial for understanding a reaction's mechanism. Computational methods can locate these transient structures, which are impossible to isolate experimentally.
For a molecule containing a cyclopropane ring, a common reaction is ring-opening. nih.gov Computational studies on various cyclopropane derivatives have analyzed the transition states for such reactions, often initiated by radicals or electrophiles. researchgate.netrsc.org These analyses reveal the specific bond-breaking and bond-forming events that occur. For example, in the enzymatic conversion of ACC to ethylene (B1197577) by ACC oxidase, DFT calculations have proposed a mechanism involving a radical intermediate formed after a hydrogen atom is abstracted from the amino group. nih.govresearchgate.net The subsequent ring-opening is a key step in the pathway, and computational modeling helps to trace the movement of electrons and atoms throughout this process. nih.gov
By calculating the energy of the molecule at various points along the reaction pathway, including reactants, intermediates, transition states, and products, an energy profile can be constructed. The difference in energy between the reactants and the transition state is the activation barrier (or activation energy), which determines the rate of the reaction.
Computational studies have determined activation barriers for various reactions involving cyclopropane systems. For instance, the activation of C-C bonds in cyclopropane rings by metal centers has been modeled, showing that the energy barrier is sensitive to the ring size and the nature of the metal. rsc.org In the case of the ACC oxidase reaction, DFT calculations have estimated the energy barriers for the key steps, including cyclopropane ring opening and the subsequent decomposition to ethylene and other products, showing them to be very low and thus kinetically favorable. nih.govresearchgate.net
The table below presents hypothetical calculated activation energies for a representative ring-opening reaction of a substituted cyclopropane, illustrating how computational data quantifies reaction kinetics.
| Reaction Step | Reactant | Transition State | Product | Activation Energy (ΔG‡) (kcal/mol) |
| Ring-Opening | Cyclopropane Derivative | Ring-Opening TS | Diradical Intermediate | 19.0 rsc.org |
| Note: The value is taken from a study on a related system and serves as a representative example. rsc.org |
Reactions rarely occur in a vacuum; they are typically influenced by the surrounding solvent or a catalyst. Computational models can account for these environmental effects. Solvation models simulate the interaction between the solute molecule and the solvent, which can stabilize or destabilize reactants, transition states, and products, thereby altering the reaction's energy profile.
Catalysis is particularly relevant for aminocyclopropane derivatives, given the biological importance of the ACC oxidase enzyme. mdpi.com This enzyme uses an iron(II) center, along with ascorbate (B8700270) and bicarbonate as cofactors, to catalyze the conversion of ACC to ethylene. nih.govillinois.edu Computational studies, often using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have been essential in elucidating this complex catalytic cycle. researchgate.net These models show that the iron center directly coordinates with the ACC substrate, activating it for reaction. mdpi.commdpi.com The bicarbonate cofactor is proposed to assist in proton transfer steps, which helps to lower the activation energy of the reaction. nih.govresearchgate.net Such detailed mechanistic insights, derived from computational modeling, are vital for understanding how enzymes achieve their remarkable catalytic efficiency. acs.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. While specific MD simulation studies for this compound are not extensively documented in publicly available literature, we can infer its dynamic behavior based on the known properties of its structural components: the cyclopropane ring, the amide linkage, and the n-butyl chain.
The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds. The cyclopropane ring itself is a rigid structure due to significant angle strain, with C-C-C bond angles constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons. This rigidity limits the conformational possibilities of the three-membered ring itself, which remains largely planar.
The primary sources of conformational flexibility in the molecule are the N-butyl group and the amide bond. The n-butyl chain can adopt numerous conformations through rotation around its C-C single bonds. The most stable conformations will be those that minimize steric hindrance, such as the anti-periplanar arrangement of the carbon backbone. Gauche interactions, where the terminal methyl group is closer to the main chain, would represent higher energy states.
The amide bond (-CO-NH-) introduces a degree of planarity due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. This resonance results in a partial double bond character for the C-N bond, restricting rotation. Amides can exist as cis and trans isomers with respect to the substituents on the C-N bond. For secondary amides, the trans conformation is generally more stable due to reduced steric clash between the substituents.
Table 1: Key Torsional Angles and Expected Conformational Preferences
| Dihedral Angle | Description | Expected Low-Energy Conformation | Rationale |
| C-C-N-H (Amide) | Rotation around the C-N amide bond | Predominantly trans | Minimizes steric hindrance between the cyclopropyl (B3062369) group and the butyl chain. |
| C-C-C-C (Butyl chain) | Rotation around the central C-C bond of the butyl group | Anti-periplanar | Avoids steric strain from gauche interactions between the ethyl fragments of the butyl chain. |
| N-C-C-C (Butyl chain) | Rotation of the butyl group relative to the amide nitrogen | Staggered conformations | Minimizes torsional strain. |
In a condensed phase, such as in solution or the solid state, this compound is expected to participate in a variety of intermolecular interactions. The primary amino group (-NH₂) and the secondary amide group (-NH-) are both capable of acting as hydrogen bond donors. The carbonyl oxygen (C=O) and the nitrogen of the primary amine can act as hydrogen bond acceptors.
These hydrogen bonding capabilities suggest that in the solid state, the molecules would likely form an extended network of hydrogen bonds, leading to a well-ordered crystalline structure. In a protic solvent like water, the molecule would readily form hydrogen bonds with solvent molecules, influencing its solubility. In aprotic solvents, the dominant interactions would be dipole-dipole forces arising from the polar amide group and van der Waals forces from the nonpolar butyl chain and cyclopropane ring.
The presence of both hydrogen bond donors and acceptors, as well as a nonpolar hydrocarbon tail, gives the molecule amphiphilic character, which could lead to interesting self-assembly behavior in solution.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR chemical shifts for this compound can be predicted using computational software that relies on extensive databases and machine learning algorithms. The predicted values provide an estimation of where the signals for each unique proton and carbon atom will appear in the respective NMR spectra.
The SMILES string for this compound is O=C(C1(N)CC1)NCCCC. Based on this structure, the following tables present the predicted ¹H and ¹³C NMR chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
| -CH₂- (cyclopropane) | 0.8 - 1.2 | Multiplet |
| -NH₂ (amine) | 1.5 - 2.5 | Broad Singlet |
| -NH- (amide) | 7.5 - 8.5 | Triplet |
| -N-CH₂- (butyl) | 3.1 - 3.4 | Quartet |
| -CH₂-CH₂-CH₃ (butyl) | 1.4 - 1.6 | Multiplet |
| -CH₂-CH₃ (butyl) | 1.2 - 1.4 | Multiplet |
| -CH₃ (butyl) | 0.8 - 1.0 | Triplet |
Table 3: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| C=O (amide) | 170 - 175 |
| C-NH₂ (cyclopropane) | 35 - 45 |
| -CH₂- (cyclopropane) | 10 - 20 |
| -N-CH₂- (butyl) | 38 - 42 |
| -CH₂-CH₂-CH₃ (butyl) | 30 - 35 |
| -CH₂-CH₃ (butyl) | 19 - 23 |
| -CH₃ (butyl) | 13 - 15 |
Vibrational Spectroscopy (Infrared - IR)
The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrational frequencies of its functional groups.
N-H Stretching: The primary amine (-NH₂) and secondary amide (-NH-) groups will exhibit N-H stretching vibrations in the region of 3500-3200 cm⁻¹. The primary amine is expected to show two bands (asymmetric and symmetric stretching), while the secondary amide will show a single band. In the solid state, hydrogen bonding can broaden these peaks and shift them to lower frequencies.
C-H Stretching: The C-H bonds of the butyl group will have stretching frequencies in the typical alkane region of 3000-2850 cm⁻¹. The C-H bonds of the strained cyclopropane ring are expected to absorb at slightly higher frequencies, typically above 3000 cm⁻¹.
C=O Stretching (Amide I band): A strong absorption band corresponding to the carbonyl stretch of the secondary amide is expected around 1640 cm⁻¹ in the solid state. This is a characteristic and intense peak for amides.
N-H Bending (Amide II band): The N-H bending vibration of the secondary amide, coupled with C-N stretching, typically appears around 1550 cm⁻¹.
C-N Stretching: The C-N stretching of the amide and the amine will appear in the fingerprint region, generally between 1400 and 1000 cm⁻¹.
Table 4: Predicted Characteristic IR Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3500 - 3300 (two bands) |
| Amide (-NH-) | N-H Stretch | 3350 - 3180 |
| Cyclopropane (-CH₂-) | C-H Stretch | 3100 - 3000 |
| Butyl (-CH₂-, -CH₃) | C-H Stretch | 2960 - 2850 |
| Amide (C=O) | C=O Stretch (Amide I) | 1680 - 1630 |
| Amide (-NH-) | N-H Bend (Amide II) | 1570 - 1515 |
| Amine/Amide | C-N Stretch | 1400 - 1000 |
Reactivity and Reaction Mechanisms of 1 Amino N Butylcyclopropane 1 Carboxamide
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The relief of ring strain is a powerful thermodynamic driving force for reactions involving the cleavage of the cyclopropane C-C bonds. These reactions can be initiated by nucleophiles, electrophiles, radicals, or catalysts, leading to a diverse array of linear or expanded cyclic products.
As a donor-acceptor cyclopropane, the molecule is susceptible to nucleophilic attack. The presence of an electron-accepting group, such as the carboxamide, renders the cyclopropane ring electrophilic. researchgate.net Strong nucleophiles can attack one of the distal carbon atoms of the cyclopropane ring in an SN2-type reaction, leading to ring cleavage.
Research on donor-acceptor cyclopropanes has shown that they can undergo a formal aza-[4+3]-cycloaddition, which proceeds via a ring-opening mechanism. nih.gov In a process catalyzed by a Lewis acid like Scandium triflate (Sc(OTf)₃), the cyclopropane reacts with triazinanes (a source of an amine-methylene-amine fragment). The reaction is believed to proceed through the nucleophilic attack of the triazinane, leading to the opening of the cyclopropane ring and the eventual formation of a seven-membered 1,3-diazepane (B8140357) intermediate. Subsequent acidic treatment can cleave this intermediate to yield 1,3-diamines. nih.gov This highlights a pathway where an N-nucleophile initiates the ring-opening of the donor-acceptor system.
The general principle of nucleophilic ring-opening of activated cyclopropanes is well-documented. For instance, studies on cyclopropanes bearing two electron-withdrawing groups show that they readily react with nucleophiles like thiophenolates. researchgate.net While 1-amino-N-butylcyclopropane-1-carboxamide has both a donor and an acceptor group, the principle of nucleophilic attack facilitated by an acceptor group remains relevant. The reaction of epoxides with nitrogen nucleophiles to form β-amino alcohols is an analogous, well-established transformation that relies on similar principles of ring strain release initiated by a nucleophile. rsc.org
The ring-opening of aminocyclopropanes initiated by electrophiles is generally considered difficult. Tertiary aminocyclopropanes have been shown to be resistant to ring cleavage by acids and other electrophiles under normal conditions, often requiring high temperatures for thermolysis. acs.org The electron-donating nature of the amino group can direct electrophilic attack towards the nitrogen atom rather than the cyclopropane ring bonds.
However, in the context of donor-acceptor cyclopropanes, the electronic structure is polarized. While direct electrophilic attack on a C-C bond to open the ring is not a primary pathway, the interaction with a Lewis acid can activate the substrate towards nucleophilic attack, as seen in catalytic reactions. nih.gov The term "electrophilic ring opening" in this context can be nuanced; the cyclopropane itself, activated by its electron-withdrawing group, acts as an electrophile for an incoming nucleophile. researchgate.net
The cyclopropane ring is highly susceptible to opening via radical intermediates. The formation of a cyclopropyl (B3062369) radical, or more relevantly, a cyclopropylamine (B47189) radical cation, can lead to rapid ring cleavage. acs.orgrsc.org This process is often initiated through photooxidation or by using chemical oxidants. acs.orgbeilstein-journals.org
The mechanism typically involves a one-electron oxidation of the tertiary amine functionality (if the primary amine is first alkylated) or the nitrogen of the primary amine itself to form a radical cation. acs.org This radical cation undergoes rapid rearrangement where the strained C-C bond of the cyclopropane ring cleaves. This cleavage is energetically favorable and results in the formation of a more stable, ring-opened radical. rsc.orgrsc.org For example, photooxidation of tertiary aminocyclopropanes generates a cyclopropylamine radical cation, which rapidly opens to form an iminium carbon radical. acs.org This intermediate can then undergo further reactions, such as hydrogen abstraction, to yield a final product, like a ring-opened ketone after hydrolysis. acs.org
This transformation allows aminocyclopropanes to be used as synthetic equivalents of homologous enamines. acs.org The rate constants for the ring-opening of cyclopropylmethyl radicals are very high, typically in the range of 1 × 10⁷–3 × 10⁸ s⁻¹ at 25 °C. rsc.org
Table 1: Overview of Radical Ring-Opening Initiation Methods
| Initiation Method | Description | Intermediate | Resulting Product Type (after workup) | Reference |
|---|---|---|---|---|
| Photo-sensitized Oxidation | Use of a photosensitizer (e.g., dicyanobenzene) and light to induce one-electron oxidation of the amine. | Cyclopropylamine radical cation | Ring-opened ketones | acs.org |
| Chemical Oxidation | Use of oxidants like Mn(III), Ag(I)/K₂S₂O₈, or others to generate a radical. beilstein-journals.org | Cycloalkoxy or other carbon-centered radicals | Functionalized linear compounds | beilstein-journals.org |
| Radical Addition | Addition of an external radical to an unsaturated bond attached to the cyclopropane ring. nih.gov | Cyclopropyl-substituted carbon radical | Ring-opened and cyclized products | nih.gov |
Catalytic reactions can harness the strain of the cyclopropane ring to construct larger, more complex cyclic structures. For this compound, its nature as a donor-acceptor cyclopropane makes it a suitable substrate for catalyzed cycloaddition and ring expansion reactions.
A notable example is the Scandium-catalyzed formal aza-[4+3]-cycloaddition with triazinanes. nih.gov This reaction expands the three-membered ring into a seven-membered diazepane ring. The Lewis acid catalyst, Sc(OTf)₃, is crucial for activating the cyclopropane, facilitating the ring-opening by the nucleophilic triazinane and subsequent ring closure to form the expanded heterocyclic product. This method is significant as it represents the first formal aza-[4+3]-cycloaddition using donor-acceptor cyclopropanes, proceeding under mild conditions and tolerating various functional groups. nih.gov Similar strategies have been developed for other activated systems, such as the enantioselective ring expansion of methylenecyclopropane (B1220202) carboxamides using chiral catalysts to form methylenepyrrolidines. researchgate.net
Reactions Involving the Amine Functionality
The primary amine group in this compound exhibits typical reactivity for such a functional group, allowing for the synthesis of a wide range of derivatives through reactions at the nitrogen atom.
Acylation: The primary amine is readily acylated by reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding N-acyl derivatives (amides). This is a standard and high-yielding transformation for primary amines.
Alkylation: The nitrogen atom can be alkylated using alkyl halides. However, this reaction is often difficult to control, as the resulting secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Arylation: The N-arylation of the amine group is a synthetically valuable transformation. Palladium-catalyzed cross-coupling reactions are commonly employed for this purpose. Research has demonstrated the successful β-C–H arylation of 1-aminocyclopropane-1-carboxylic acid using a palladium(II) catalyst and a specific ligand. nih.gov While this reaction occurs at the C-H bond, it underscores the compatibility of the aminocyclopropane moiety with palladium catalysis. More directly, methods for the N-arylation of amino acid esters and carboxamides have been developed. researchgate.netresearchgate.net These reactions typically use a palladium catalyst (e.g., Pd(OAc)₂) with a specialized phosphine (B1218219) ligand (e.g., t-BuBrettPhos) and a base to couple the amine with an aryl halide or triflate. researchgate.net These conditions are often mild enough to preserve the stereochemistry of chiral centers, which is a key consideration in amino acid chemistry. researchgate.net
Table 2: Example Conditions for N-Arylation of Related Amino Acid Derivatives
| Reaction Type | Catalyst/Reagents | Substrate Example | Product Type | Reference |
|---|---|---|---|---|
| C-H Arylation | Pd(OAc)₂, AgOAc, Ligand (L18), Na₂HPO₄·7H₂O | 1-Aminocyclopropane-1-carboxylic acid | β-Arylated product | nih.gov |
| N-Arylation | t-BuBrettPhos Pd G3, Base | Amino acid esters | N-Aryl amino acid ester | researchgate.net |
| N-Arylation | Pd(II) catalyst, Directing Group (ABTD) | Amino acid carboxamides | N-Aryl amino acid carboxamide | researchgate.net |
Condensation and Cyclization Reactions
The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic amide carbonyl carbon, makes it a prime candidate for condensation and cyclization reactions. These reactions can proceed either intermolecularly to form larger assemblies or intramolecularly to generate novel cyclic structures.
One of the key reactions of the primary amino group is its condensation with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. This reaction is typically catalyzed by acid and proceeds via a hemiaminal intermediate which then dehydrates. The resulting imine can be a stable product or a reactive intermediate for further transformations.
Intramolecular cyclization reactions are of particular interest as they can lead to the formation of unique heterocyclic scaffolds. For instance, under appropriate conditions, the primary amino group could potentially attack the amide carbonyl, although this is generally an unfavorable process due to the low electrophilicity of the amide carbon. However, activation of the amide, for example by conversion to an imidoyl halide, could facilitate such a ring closure, potentially leading to a spirocyclic system.
Another possibility for cyclization involves reactions with external bifunctional reagents. For example, reaction with a dicarbonyl compound could lead to the formation of a larger heterocyclic ring fused to the cyclopropane moiety. The specific outcome of these reactions would be highly dependent on the reaction conditions and the nature of the reacting partner.
Reactions Involving the Carboxamide Functionality
The N-butylcarboxamide group in this compound is a robust functional group, but it can be induced to react under specific conditions.
Hydrolysis and Amidation Reactions
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction. This transformation can be achieved under either acidic or basic conditions, typically requiring heat. wikipedia.orgnih.gov
Under acidic conditions, the reaction is initiated by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. nih.gov Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to give the carboxylic acid and butylamine. The primary amino group on the cyclopropane ring would also be protonated under these conditions, forming an ammonium salt.
Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the amide carbonyl. wikipedia.org This process is generally slower than acid-catalyzed hydrolysis because the hydroxide ion is a weaker nucleophile than water in acidic media and the carbonyl group is not activated by protonation. The products of basic hydrolysis would be the carboxylate salt of 1-aminocyclopropane-1-carboxylic acid and butylamine.
Amidation, the reaction of the amide with an amine to form a new amide, is also a possibility, though it is a less common transformation for simple amides. This transamidation would likely require harsh conditions or catalysis to proceed efficiently.
Illustrative Data for Hydrolysis of this compound
| Conditions | Products | Reaction Time | Yield |
| 6 M HCl, 100 °C | 1-aminocyclopropane-1-carboxylic acid hydrochloride, Butylamine hydrochloride | 24 h | High |
| 4 M NaOH, 100 °C | Sodium 1-aminocyclopropane-1-carboxylate, Butylamine | 48 h | Moderate |
This table presents illustrative data based on typical amide hydrolysis reactions and is not based on experimentally verified results for this specific compound.
Reduction and Oxidation Chemistry
The carboxamide functionality can be reduced to an amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). nih.gov This reaction would convert the N-butylcarboxamide to a di-butylamino methyl group, resulting in the formation of 1-(aminomethyl)-N,N-dibutylcyclopropan-1-amine. The primary amino group on the cyclopropane ring would likely also react with the LiAlH₄, requiring a subsequent aqueous workup to regenerate the amine.
The oxidation of this compound is more complex. The primary amino group is susceptible to oxidation. For instance, in biological systems, the related compound 1-aminocyclopropane-1-carboxylic acid (ACC) is oxidized by ACC oxidase to produce ethylene (B1197577). cambridge.orgnih.gov While the specific outcome for this compound is not documented, it is plausible that the primary amino group could be oxidized by various reagents to nitro, nitroso, or hydroxylamine (B1172632) functionalities. The cyclopropane ring itself can be susceptible to oxidative cleavage under certain conditions, particularly in the presence of strong oxidizing agents or certain metal catalysts.
Stereochemical Implications in Reactivity
While this compound itself is achiral, the introduction of substituents on the cyclopropane ring or reactions at the stereogenic center that can be created during a transformation can have significant stereochemical consequences.
Diastereoselectivity in Transformations
If the cyclopropane ring of this compound were to be substituted, the existing functional groups could direct the stereochemical outcome of subsequent reactions. For example, in the case of a substituted cyclopropane ring, the approach of a reagent could be sterically hindered by the existing substituents, leading to the preferential formation of one diastereomer over another. The rigid nature of the cyclopropane ring often enhances the facial bias in such reactions.
Retention or Inversion of Configuration
For reactions occurring at a chiral center, the mechanism of the reaction will determine whether the original stereochemistry is retained or inverted. For instance, a nucleophilic substitution reaction proceeding through an Sₙ2 mechanism would result in an inversion of configuration at the reaction center. Conversely, a reaction proceeding through a mechanism involving a retention pathway, such as a double inversion or a front-side attack, would lead to the retention of the original stereochemistry. The specific stereochemical outcome would be highly dependent on the reaction type and the conditions employed.
Derivatization and Synthesis of Analogues Chemical Scope
Modification of the Butyl Amide Chain
The N-butyl amide chain of 1-amino-N-butylcyclopropane-1-carboxamide is a prime target for chemical modification to modulate the compound's physicochemical properties. These modifications typically involve altering the length and branching of the alkyl chain or introducing various functional groups.
The synthesis of analogues with varying alkyl chain lengths and branching patterns at the amide nitrogen is commonly achieved through the coupling of 1-aminocyclopropane-1-carboxylic acid (ACC) or its protected derivatives with a diverse range of primary and secondary amines. Standard peptide coupling methodologies are often employed for this purpose. For instance, the use of hindered amines, such as tert-butylamine, has been successfully demonstrated in the synthesis of N-acetyl-amino acid-tert-butylamides, providing a procedural basis for creating branched analogues. nih.gov The synthesis of N-substituted indazole-3-carboxamides also showcases the introduction of different alkyl and cycloalkyl groups at the amide position, a strategy directly applicable to the 1-aminocyclopropane-1-carboxamide (B165188) scaffold. nih.gov
The general approach involves the activation of the carboxylic acid group of a suitably N-protected ACC, followed by reaction with the desired amine. Deprotection then yields the final N-alkylated 1-aminocyclopropane-1-carboxamide. The choice of amine dictates the final structure of the alkyl chain, allowing for the systematic exploration of how chain length and steric bulk influence the molecule's properties.
| Amine | Resulting N-substituent |
| Methylamine | -CH₃ |
| Ethylamine | -CH₂CH₃ |
| Isopropylamine | -CH(CH₃)₂ |
| tert-Butylamine | -C(CH₃)₃ |
| Cyclohexylamine | -C₆H₁₁ |
This table illustrates the straightforward relationship between the choice of amine and the resulting N-substituent in the synthesis of 1-aminocyclopropane-1-carboxamide analogues.
The introduction of functional groups such as halogens, ethers, and esters into the N-alkyl chain can significantly alter the electronic and pharmacokinetic properties of the resulting analogues. This is typically achieved by using substituted amines in the amide bond formation step. For example, the synthesis of β-amino acid derivatives via N-allylation of halogenated amides demonstrates a method for incorporating halogen atoms. researchgate.net While this specific example involves the formation of a C-N bond at a different position, the principle of using functionalized building blocks is transferable.
A more direct approach involves the use of amines bearing the desired functional group, such as 2-methoxyethylamine (B85606) to introduce an ether linkage or glycine (B1666218) methyl ester to incorporate an ester moiety. The synthesis of N-substituted amides from nitriles and amines in the presence of a catalyst is another versatile method that can accommodate a wide range of functionalized amines. researchgate.net
| Functionalized Amine | Resulting N-substituent with Functional Group |
| 2-Fluoroethylamine | -CH₂CH₂F |
| 3-Methoxypropylamine | -CH₂CH₂CH₂OCH₃ |
| Methyl 4-aminobutanoate | -CH₂CH₂CH₂COOCH₃ |
| 2-(2-Aminoethoxy)ethanol | -CH₂CH₂OCH₂CH₂OH |
This table provides examples of how functionalized amines can be used to synthesize analogues of this compound with specific functional groups in the N-alkyl chain.
Substitutions on the Cyclopropane (B1198618) Ring
Modifications to the cyclopropane ring itself offer another avenue for creating structural diversity. These substitutions can range from simple alkyl or aryl groups to the construction of more complex fused or spirocyclic systems.
The synthesis of substituted 1-aminocyclopropane-1-carboxylic acid derivatives has been achieved through various methods. One approach involves the cyclopropanation of substituted alkenes. nih.gov For instance, the reaction of diazo compounds with substituted alkenes can yield cyclopropanes with specific substitution patterns. Another powerful method is the α-alkylation of a suitable precursor, such as a 2-phenylacetonitrile (B1602554) derivative, with 1,2-dihaloethanes to form a 1-phenylcyclopropane-1-carbonitrile, which can then be converted to the corresponding carboxylic acid and subsequently the amide. nih.gov This method has been used to prepare a variety of 1-phenylcyclopropane carboxamide derivatives. nih.gov
The introduction of heteroatoms can be more challenging and may require the development of novel synthetic routes. However, the general principles of cyclopropane synthesis can be adapted to incorporate substituents with desired electronic and steric properties.
| Precursor | Substituent on Cyclopropane Ring |
| 2-Substituted Acrylate | 2-Substituted |
| 1-Phenylacetonitrile | 1-Phenyl |
| (E/Z)-2-Substituted Dehydroamino Acid Precursors | 2-Methyl, 2-Isopropyl, 2-Phenyl |
This table outlines some of the precursors that can be used to introduce substituents at various positions on the cyclopropane ring of 1-aminocyclopropane-1-carboxylic acid derivatives.
The creation of spiro and fused cyclopropane systems introduces significant conformational rigidity, which can be advantageous for probing interactions with biological targets. The synthesis of spirocyclopropanelactams from cyanoesters using a titanium-mediated reaction with Grignard reagents is a notable example of spirocycle formation. researchgate.net This methodology could potentially be adapted to create spirocyclic analogues of this compound.
Fused systems, where the cyclopropane ring shares one or more bonds with another ring, can be synthesized through intramolecular cyclization reactions. While specific examples for the 1-aminocyclopropane-1-carboxamide system are not prevalent in the literature, general methods for the synthesis of bicyclic compounds containing a cyclopropane ring could be applied.
Cyclopropane Isomerization and Rearrangement Studies
The stereochemistry of the cyclopropane ring is a critical aspect of its structure. The synthesis of substituted cyclopropanes can often lead to the formation of stereoisomers (cis/trans or E/Z). Studies on the synthesis of (E)- and (Z)-2-substituted analogues of 1-aminocyclopropane-1-carboxylic acid have demonstrated the ability to control the diastereospecificity of the cyclopropanation reaction. nih.gov
The potential for rearrangement of the cyclopropane ring, a strained three-membered ring system, is an important consideration in the synthesis and handling of these compounds. While specific studies on the isomerization and rearrangement of this compound are not widely reported, the inherent reactivity of the cyclopropane ring suggests that under certain conditions (e.g., high temperatures, presence of transition metal catalysts), ring-opening or rearrangement reactions could occur. The stability of the cyclopropane ring in any synthesized analogue would need to be experimentally verified.
Synthesis of Polycyclic Structures Incorporating the Cyclopropane-1-carboxamide Motif
The synthesis of polycyclic structures incorporating the cyclopropane-1-carboxamide motif represents a significant area of research, driven by the unique conformational constraints and potential biological activities of these rigid molecular scaffolds. While direct methods for the polycyclization of this compound are not extensively documented, established synthetic strategies for related cyclopropane derivatives provide a clear blueprint for achieving such transformations. These approaches typically involve the intramolecular cyclization of a suitably functionalized cyclopropanecarboxamide (B1202528) precursor.
A prominent and effective strategy for constructing fused polycyclic systems is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. mdpi.com This method leads to the formation of 3-azabicyclo[3.1.0]hexane-2-one derivatives, which are valuable scaffolds in medicinal chemistry. The reaction proceeds via an intramolecular Michael-type addition of the amide nitrogen to an appropriately positioned vinyl group. mdpi.com
For a starting material such as this compound, a preliminary synthetic modification would be required to introduce the necessary unsaturation for intramolecular cyclization. A plausible synthetic route would involve the conversion of the N-butyl group to an N-alkenyl substituent. For instance, dealkylation of the secondary amine followed by N-allylation would yield an N-allyl-1-aminocyclopropane-1-carboxamide. Subsequent intramolecular cyclization of this intermediate would then produce the desired polycyclic structure.
Another approach involves the derivatization of substituted cyclopropanes through tandem reactions such as C(sp³)–H bond activation followed by alkenylation and amination. mdpi.com Furthermore, ring-expansion reactions of bicyclic aziridinium (B1262131) ions, formed from cyclopropane precursors, can be employed to construct a variety of nitrogen-containing heterocycles of different ring sizes. hilarispublisher.com
The following table presents data from studies on the synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which are representative of the polycyclic structures that could be obtained from appropriately modified this compound precursors. The data highlights the reaction conditions and yields for the intramolecular cyclization of various vinyl cyclopropanecarboxamides.
Role as Chiral Building Blocks in Asymmetric Synthesis
The rigid, three-dimensional structure of the cyclopropane ring makes its derivatives, such as this compound, highly valuable as chiral building blocks in asymmetric synthesis. The stereochemistry of the cyclopropane core can be precisely controlled, allowing for the synthesis of enantiomerically pure compounds.
Precursors for Optically Active Scaffolds
Derivatives of 1-aminocyclopropane-1-carboxylic acid are recognized as essential pharmacophoric units in drug discovery and development. The synthesis of optically active cyclopropane β-amino acid derivatives, for instance, highlights the utility of such scaffolds in creating conformationally restricted peptidomimetics. While specific studies on the N-butyl amide derivative are not available, the general methodology for creating substituted 1-aminocyclopropane-1-carboxylic acids via techniques like diketopiperazine methodology demonstrates a robust pathway to chiral scaffolds. This approach allows for high diastereoselectivity in the creation of the cyclopropane ring.
Table 1: Methodologies for Asymmetric Synthesis of Aminocyclopropane Scaffolds
| Method | Key Features | Diastereomeric Excess (d.e.) |
| Diketopiperazine Methodology | Conjugate addition of a phosphorus ylide to a chiral diketopiperazine. | >98% |
| Aldol-Cyclopropanation-Retro-Aldol | Three-step sequence for stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. | High d.e. |
| Rh(II)-Catalyzed Cyclopropanation | Reaction of vinylsulfonamides with α-aryldiazoesters. | Excellent d.e. |
Ligands in Metal-Catalyzed Reactions
The amino and amide functionalities in this compound present potential coordination sites for metal ions, suggesting its use as a ligand in metal-catalyzed reactions. Chiral ligands are crucial for enantioselective catalysis, and the rigid cyclopropane backbone can effectively transfer stereochemical information from the ligand to the product of a catalytic reaction.
Novel chiral phosphanyl-oxazoline (PHOX) ligands incorporating a cyclopropyl (B3062369) backbone have been successfully synthesized and employed in intermolecular asymmetric Heck reactions. These ligands demonstrate that the conformational rigidity of the cyclopropane ring can lead to highly efficient and selective catalytic systems. Although not specifically demonstrated for this compound, its structure suggests it could be a precursor to similar chiral ligands. The nitrogen atoms of the amino and amide groups could coordinate to a metal center, creating a chiral environment for asymmetric transformations.
Potential in Polymer Chemistry and Material Science
The bifunctional nature of this compound, possessing both a primary amine and a secondary amide, suggests its potential as a monomer or a functional component in polymer chemistry and materials science.
Monomer Units for Specialty Polymers
The amine and amide groups of this compound could potentially participate in polymerization reactions. For example, the primary amine could react with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the rigid and chiral cyclopropane unit into the polymer backbone would be expected to impart unique thermal and mechanical properties, as well as chirality, to the resulting specialty polymer. While research on a related compound, N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, has focused on its use in amorphous solid dispersions with polymers like polyvinylpyrrolidone (PVP) to enhance solubility, the direct polymerization of aminocyclopropane carboxamides is an area ripe for exploration.
Components in Self-Assembled Systems
The hydrogen bonding capabilities of the amino and amide groups in this compound make it a candidate for the construction of self-assembled systems. Supramolecular structures are formed through non-covalent interactions, and the directionality of hydrogen bonds can be used to control the assembly of molecules into well-defined architectures. While specific studies on this compound are lacking, the principles of molecular self-assembly suggest that the interplay of hydrogen bonding from the N-H groups and the carbonyl oxygen could lead to the formation of ordered structures such as tapes, sheets, or helical fibers.
Use as Probes in Mechanistic Organic Chemistry
The strained cyclopropane ring is a known mechanistic probe for radical reactions. The ring-opening of cyclopropylcarbinyl radicals is a rapid and well-characterized process, often referred to as a "radical clock." While the parent 1-aminocyclopropane-1-carboxylic acid has been the subject of mechanistic studies, particularly in the context of its enzymatic degradation, the potential of N-alkylated derivatives like this compound as probes in non-biological mechanistic organic chemistry is plausible.
For instance, if a reaction mechanism is proposed to involve a radical intermediate at a position adjacent to the cyclopropane ring, the detection of ring-opened products would provide strong evidence for such a pathway. The specific substitution on the amide nitrogen could be used to tune the solubility and reactivity of the probe for different reaction conditions.
Analytical Methodologies for Chemical Analysis Non Clinical
Development of Advanced Chromatographic Methods
Chromatography is a cornerstone for the separation and analysis of "1-amino-N-butylcyclopropane-1-carboxamide." Advanced chromatographic techniques provide high-resolution separation, enabling precise quantification and purity assessment.
The presence of a stereogenic center at the C1 position of the cyclopropane (B1198618) ring means that "this compound" exists as a pair of enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are critical. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric excess (e.e.) of the compound.
The development of a chiral HPLC method involves screening various Chiral Stationary Phases (CSPs). For a molecule like "this compound," which contains polar functional groups (amine and amide) and a non-polar butyl group, CSPs based on macrocyclic glycopeptides are particularly effective. sigmaaldrich.com These phases offer multiple interaction mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are necessary for chiral recognition based on the three-point interaction rule. chromatographyonline.com
A typical method development strategy involves screening columns with different mobile phase compositions, such as normal-phase (e.g., hexane/ethanol) and polar organic mode (e.g., methanol-based). sigmaaldrich.com The selection is guided by the ability to achieve baseline separation of the two enantiomers, allowing for accurate integration of their respective peak areas to calculate the enantiomeric excess.
Table 1: Illustrative Chiral HPLC Screening Parameters for Enantiomeric Separation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Macrocyclic Glycopeptide (Vancomycin-based) | Polysaccharide (Cellulose-based) | Pirkle-type (Brush-type) |
| Mobile Phase | 90:10 Hexane:Ethanol + 0.1% TFA | 100% Methanol + 0.1% Formic Acid | 80:20 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Detection Wavelength | 210 nm | 210 nm | 210 nm |
| Resolution (Rs) | > 2.0 | 1.4 | 1.7 |
| Selectivity (α) | 1.35 | 1.15 | 1.22 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of the synthesis of "this compound" and for assessing its purity by detecting volatile impurities. nih.gov The synthesis of amides can involve several steps, and GC-MS allows for the tracking of reactants, intermediates, and the formation of byproducts.
Due to the low volatility and potential thermal lability of the target compound, a derivatization step is typically required before GC-MS analysis. researchgate.net The primary amino group can be converted into a more volatile and thermally stable derivative, for example, through acylation or silylation. This process ensures that the compound can traverse the GC column without degradation, providing sharp chromatographic peaks. researchgate.net The mass spectrometer detector then provides structural information based on the fragmentation pattern of the derivatized analyte, allowing for confident identification of the main product and any impurities.
Table 2: Hypothetical GC-MS Data for Purity Analysis after Derivatization
| Retention Time (min) | Compound Identity | Mass Spectrum (m/z) | Area % |
| 12.5 | Derivatized this compound | [M]+, characteristic fragments | 99.5% |
| 9.8 | Unreacted Starting Material | [M]+, characteristic fragments | 0.2% |
| 14.2 | Synthesis Byproduct | [M]+, characteristic fragments | 0.3% |
Spectroscopic Quantification Techniques (e.g., Quantitative NMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a highly accurate and non-destructive method for determining the absolute concentration of "this compound" without the need for an identical reference standard. nih.govmdpi.com The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei giving rise to that signal. nih.gov
For quantification, a certified internal standard of known concentration is added to the sample. By comparing the integral of a specific, well-resolved proton signal from the target molecule (e.g., the N-butyl chain protons or unique cyclopropyl (B3062369) protons) to the integral of a signal from the internal standard, the precise concentration of the analyte can be calculated. mdpi.com Protons on the cyclopropane ring have characteristic chemical shifts that can often be used for this purpose. caltech.educaltech.edu Care must be taken to ensure complete relaxation of all signals between scans to maintain the quantitative accuracy of the measurement. researchgate.net
In-line and On-line Analytical Tools for Process Monitoring
Modern chemical manufacturing increasingly employs Process Analytical Technology (PAT) to ensure process robustness and consistent product quality. thermofisher.comnih.gov For the synthesis of "this compound," in-line and on-line analytical tools are invaluable for real-time monitoring of Critical Process Parameters (CPPs). thermofisher.com
Spectroscopic probes, such as Near-Infrared (NIR) or Raman, can be inserted directly into the reaction vessel (in-line) or connected via a flow loop (on-line) to continuously monitor the reaction. researchgate.net These techniques can track the concentration of reactants and the formation of the product in real-time by analyzing the vibrational spectra of the reaction mixture. researchgate.netamericanpharmaceuticalreview.com For instance, the disappearance of a characteristic band from a starting material and the appearance of the amide carbonyl band can be monitored to determine the reaction's endpoint. This real-time data allows for precise control over reaction time and conditions, preventing the formation of impurities and ensuring high yield and quality. amidetech.com
Future Directions in Academic Chemical Research
Exploration of Novel Catalytic Systems for Synthesis
The development of efficient and selective synthetic routes is paramount. Future research into the synthesis of 1-amino-N-butylcyclopropane-1-carboxamide could focus on novel catalytic systems for both the formation of the cyclopropane (B1198618) ring and the subsequent amidation.
Metal-catalyzed cyclopropanation reactions are a primary area for exploration. wikipedia.org Rhodium(II) carboxylate complexes are known to be highly effective for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org The choice of ligands on the rhodium catalyst, such as acetates versus acetamides, can influence the selectivity of the reaction. thieme-connect.com Future studies could investigate a range of chiral rhodium and copper catalysts to achieve enantioselective synthesis of the 1-aminocyclopropane-1-carboxylic acid precursor. wikipedia.orgthieme-connect.com For instance, complexes of chiral bis(4,5-dihydrooxazole) [bis(oxazoline)] ligands with copper(I) trifluoromethanesulfonate (B1224126) have shown promise in promoting rapid cyclopropanation at room temperature. thieme-connect.com Another avenue involves the use of cobalt catalysts for the asymmetric cyclopropanation of alkenes using gem-dichloroalkanes as carbene precursors, which avoids the need for potentially hazardous diazoalkanes. nih.govdicp.ac.cn
The formation of the N-butyl amide bond is another critical step. Traditional methods often rely on stoichiometric coupling reagents, which generate significant waste. ucl.ac.uk Catalytic methods for amide bond formation represent a more sustainable approach. ucl.ac.uk Biocatalytic strategies, employing enzymes such as N-acyltransferases (NATs) and CoA ligases (CLs), offer a versatile and environmentally benign alternative for creating secondary and tertiary amides. rsc.org Lipases, like Candida antarctica lipase (B570770) B (CALB), have also demonstrated high catalytic activity for amidation reactions in non-aqueous, green solvents. nih.gov
Table 1: Potential Catalytic Systems for Synthesis
| Reaction Step | Catalyst Type | Potential Catalysts | Key Advantages |
| Cyclopropanation | Transition Metal | Rhodium(II) carboxylates, Copper(I)-bis(oxazoline) complexes, Chiral Cobalt complexes | High efficiency, Enantioselectivity, Use of non-diazo precursors |
| Amide Formation | Biocatalyst | N-acyltransferases (NATs), CoA ligases (CLs), Candida antarctica lipase B (CALB) | High selectivity, Mild reaction conditions, Sustainable |
| Amide Formation | Chemical Catalyst | Boronic acid derivatives | Direct condensation, Avoids stoichiometric activators |
Advanced Computational Prediction and Design of Derivatives
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work. For this compound, density functional theory (DFT) calculations could be employed to understand its electronic structure, conformational preferences, and potential reaction pathways.
Future research could focus on creating a computational model of the molecule to predict the outcomes of various chemical transformations. For example, DFT calculations could be used to model the transition states of potential rearrangement reactions, providing insight into the feasibility and product distribution of such processes. chemrxiv.org This predictive power would be invaluable in designing synthetic routes and avoiding undesirable side reactions.
Furthermore, computational methods can be used to design novel derivatives of this compound with specific desired properties. By systematically modifying the substituents on the cyclopropane ring or the N-butyl group in silico, researchers can screen a vast chemical space for molecules with enhanced biological activity or improved material properties. This approach can significantly accelerate the discovery of new lead compounds for drug development or novel monomers for polymer synthesis.
Mechanistic Insights into Complex Rearrangements
The strained nature of the cyclopropane ring makes this compound susceptible to a variety of rearrangement reactions. A thorough investigation into the mechanisms of these rearrangements could uncover novel synthetic transformations and provide a deeper understanding of the molecule's fundamental reactivity.
One area of interest is the potential for ring-opening reactions. For instance, N-cyclopropyl-amides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like AlCl3. rsc.org The proposed mechanism involves the formation of a "Heine-type" aziridine (B145994) intermediate, leading to the formation of N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org Similar studies on this compound could reveal analogous or entirely new rearrangement pathways.
Another potential rearrangement is the Hofmann rearrangement, which can convert a primary amide into a primary amine with one fewer carbon atom. An electro-induced Hofmann rearrangement has been successfully applied to cyclopropyl (B3062369) amides to furnish the corresponding cyclopropylamines. researchgate.net Investigating this reaction for this compound could provide a novel route to functionalized cyclopropylamines.
Furthermore, the generation of a nitrenium ion from the amino group could trigger complex rearrangements. Computational and experimental studies on cyclopropyl-substituted nitrenium ions have shown that they can decay through cyclopropyl ring expansion to form azetium ions or through ethylene (B1197577) elimination. chemrxiv.org Understanding these intricate mechanistic pathways is crucial for controlling the reactivity of this compound.
Table 2: Potential Rearrangement Reactions and Intermediates
| Rearrangement Type | Triggering Condition | Key Intermediate | Potential Products |
| Ring-Opening | Lewis Acid (e.g., AlCl3) | Aziridinium (B1262131) ion | Halogenated propylamides, Oxazolines |
| Hofmann Rearrangement | Electrochemical conditions | Nitrene | Cyclopropylamine (B47189) derivatives |
| Nitrenium Ion Rearrangement | Oxidation of amino group | Cyclopropyl-substituted nitrenium ion | Azetium ions, Isonitriles |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
Future research could involve the use of automated synthesis robots, guided by ML algorithms, to explore a wide range of reaction parameters for both the cyclopropanation and amidation steps. nih.gov These systems can autonomously vary catalysts, solvents, temperatures, and reactant ratios, and use real-time analytical data to learn and predict the optimal conditions for maximizing yield and purity. nih.gov
Development of Sustainable and Economical Synthetic Routes
The principles of green chemistry are increasingly important in academic and industrial research. Future efforts in the synthesis of this compound should prioritize the development of sustainable and economical routes that minimize waste, energy consumption, and the use of hazardous materials.
A key focus should be on the development of catalytic methods that replace stoichiometric reagents, as discussed in section 9.1. Biocatalytic amide bond formation, for example, operates under mild conditions and in aqueous or green solvents, offering a significant environmental advantage over traditional coupling methods. rsc.orgnih.gov Another sustainable approach for amide synthesis is the direct amidation of esters in water, which is a metal-free, additive-free, and base-free method. researchgate.netchemrxiv.org
The choice of starting materials and solvents is also crucial. A patent describes a synthesis of 1-aminocyclopropane-1-carboxylic acid from nitroacetate (B1208598) and 1,2-dihaloethane, which considers environmental friendliness and atom economy. google.com Future research could adapt and optimize such routes for the synthesis of the N-butyl amide derivative. The use of safer and more environmentally benign solvents is another important consideration. Many traditional amidation reactions utilize solvents like DMF and CH2Cl2, but research has shown that less hazardous alternatives can often be employed. ucl.ac.uk
By focusing on these areas, future academic research can significantly advance our understanding and utilization of this compound, paving the way for its potential application in a variety of scientific fields.
Q & A
Q. What are the recommended synthetic routes for 1-amino-N-butylcyclopropane-1-carboxamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of cyclopropane carboxamide derivatives typically involves cyclopropanation via [2+1] cycloaddition or ring-closing metathesis, followed by functional group modification. For example, analogous compounds like 1-(Boc-amino)cyclopropanecarboxylic acid are synthesized using tert-butyloxycarbonyl (Boc) protection under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) . Key variables include temperature (e.g., −78°C for sensitive intermediates), stoichiometry of coupling reagents, and catalyst selection (e.g., palladium for cross-coupling). Yield optimization may require iterative adjustment of solvent polarity and reaction time.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires a multi-technique approach:
- X-ray crystallography : Resolves bond angles and cyclopropane ring strain, as demonstrated for related compounds like 1-benzoyl-N-phenylcyclopropanecarboxamide .
- NMR spectroscopy : and NMR can identify characteristic cyclopropane proton splitting (δ 1.2–2.5 ppm) and carboxamide carbonyl signals (δ 165–175 ppm).
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNO for analogous structures) .
Q. What purity assessment protocols are critical for this compound in pharmacological studies?
Methodological Answer:
- HPLC with UV/Vis detection : Use a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to detect impurities ≤0.5% .
- Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content.
- Elemental analysis : Verify C/H/N ratios within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for cyclopropane carboxamides?
Methodological Answer: Contradictions often arise from assay variability or stereochemical heterogeneity. To address this:
- Enantiomeric resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate active stereoisomers .
- Dose-response reevaluation : Test activity across a wider concentration range (e.g., 1 nM–100 µM) to rule out false negatives/positives.
- Control for metabolic instability : Include liver microsome assays to assess compound degradation in vitro .
- Cross-validate using orthogonal assays : Combine enzyme inhibition and cell-based assays (e.g., fluorescence resonance energy transfer vs. cell viability) .
Q. What strategies optimize stereochemical control during synthesis of this compound?
Methodological Answer:
- Chiral auxiliaries : Temporarily introduce groups like Evans oxazolidinones to direct cyclopropane ring formation .
- Asymmetric catalysis : Employ Rh(II)- or Cu(I)-catalyzed cyclopropanation with diazo reagents, achieving enantiomeric excess (ee) >90% .
- Dynamic kinetic resolution : Use proline-derived catalysts to bias transition states toward desired stereoisomers .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases or GPCRs). Validate with crystal structures of related ligands .
- QM/MM simulations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to refine binding poses .
- ADMET prediction : Tools like SwissADME estimate permeability (LogP), solubility, and cytochrome P450 interactions using SMILES inputs .
Q. What in vitro models are appropriate for preliminary toxicity screening?
Methodological Answer:
- Hepatotoxicity : Primary human hepatocytes or HepG2 cells exposed to 10–100 µM compound for 24–72 hours, measuring ALT/AST release .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .
- Cytotoxicity : MTT assay in HEK293 or CHO cells, with IC comparison to positive controls (e.g., doxorubicin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
